molecular formula C37H35N5O5S2 B164097 4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate CAS No. 129695-80-3

4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate

Cat. No.: B164097
CAS No.: 129695-80-3
M. Wt: 693.8 g/mol
InChI Key: IWWLVIDLFHBQER-UHFFFAOYSA-N
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Description

4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes isoquinoline and piperazine moieties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonylation of isoquinoline derivatives, followed by the introduction of benzyl and piperazine groups through nucleophilic substitution reactions. The final step usually involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine
  • 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine

Uniqueness

4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate is unique due to its specific combination of isoquinoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[2-(isoquinolin-5-ylsulfonylamino)-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N5O5S2/c43-48(44,36-10-4-6-29-25-38-18-16-34(29)36)40-31(27-41-20-22-42(23-21-41)32-8-2-1-3-9-32)24-28-12-14-33(15-13-28)47-49(45,46)37-11-5-7-30-26-39-19-17-35(30)37/h1-19,25-26,31,40H,20-24,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLVIDLFHBQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CN=C4)NS(=O)(=O)C5=CC=CC6=C5C=CN=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926464
Record name 4-{2-[(Isoquinoline-5-sulfonyl)amino]-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129695-80-3
Record name KN 04
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129695803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[(Isoquinoline-5-sulfonyl)amino]-3-(4-phenylpiperazin-1-yl)propyl}phenyl isoquinoline-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate
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4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate
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4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate
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4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate
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4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate
Reactant of Route 6
4-(2-(Isoquinoline-5-sulfonamido)-3-(4-phenylpiperazin-1-yl)propyl)phenyl isoquinoline-5-sulfonate

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